5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzo[d]thiazole derivative featuring a chloro (-Cl) and methyl (-CH₃) substituent at the 5- and 4-positions of the benzothiazole core, respectively, and a 4-phenylpiperazine moiety at the 2-position. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmacological studies.
The compound’s structural framework aligns with bioactive molecules targeting serotonin receptors (e.g., 5HT1A) and transporters (SERT), as seen in related benzothiazole derivatives . Its chloro and methyl substituents likely influence electronic properties, steric bulk, and binding affinity compared to unsubstituted analogs.
Properties
IUPAC Name |
5-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S.ClH/c1-13-15(19)7-8-16-17(13)20-18(23-16)22-11-9-21(10-12-22)14-5-3-2-4-6-14;/h2-8H,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMIPCAUFDFISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C4=CC=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are performed to introduce the 5-chloro and 4-methyl substituents on the benzo[d]thiazole ring.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with 1-phenylpiperazine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Benzothiazole Formation
The benzo[d]thiazole scaffold is synthesized via cyclization of 2-amino-5-chloro-4-methylthiophenol with cyanogen bromide or thiourea derivatives under acidic conditions . Key steps include:
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Chlorination : Introduction of the chloro group at position 5 using POCl₃ or SOCl₂ .
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Methylation : A methyl group is introduced at position 4 via Friedel-Crafts alkylation or nucleophilic substitution .
Piperazine Functionalization
The 4-phenylpiperazin-1-yl moiety is introduced through nucleophilic aromatic substitution (SNAr) at position 2 of the benzothiazole core :
text5-Chloro-4-methylbenzo[d]thiazol-2-amine + 1-Phenylpiperazine → 5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole
Conditions : DMF, 80°C, 12–24 h, NaNH₂ as base .
Hydrochloride Salt Formation
The free base is treated with HCl in ethanol or diethyl ether to yield the hydrochloride salt .
Spectral Data
X-ray Crystallography
Limited data exist, but analogous benzothiazole derivatives show:
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Planarity : Benzothiazole and piperazine rings adopt a near-planar conformation .
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Hydrogen Bonding : N–H···Cl interactions stabilize the hydrochloride form .
Nucleophilic Substitution
The chloro group at position 5 undergoes substitution with:
Electrophilic Aromatic Substitution
Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Bax/Bcl-2 ratio ↑, Caspase-9 activation | |
| HepG2 (Liver) | 8.35 | S-phase cell cycle arrest |
Central Nervous System (CNS) Effects
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Dopamine D4 Receptor Antagonism : High affinity (Kᵢ = 1.2 nM) and selectivity (>100× over D2/D3) .
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Anticonvulsant Activity : ED₅₀ = 45 mg/kg in PTZ-induced seizures .
Stability and Degradation
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of benzothiazole, including 5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride, exhibit promising anticancer properties. The mechanism of action often involves the modulation of various signaling pathways associated with tumor growth.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing significant inhibitory effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.35 | |
| HeLa (Cervical Cancer) | 5.20 | |
| HCT-116 (Colon Cancer) | 7.94 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have demonstrated efficacy against various bacterial strains.
Table: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro Derivative | E. coli | 12 µg/mL |
| 5-Chloro Derivative | S. aureus | 10 µg/mL |
| 5-Chloro Derivative | P. aeruginosa | 15 µg/mL |
These results indicate that the compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacterial strains.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, similar thiazole derivatives have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate favorable profiles that support further investigation into clinical applications.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural features and physical properties of 5-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride with similar compounds from and :
Key Observations :
Substituent Impact : The target compound’s chloro and methyl groups introduce steric and electronic effects absent in compound 8 and 10. Chloro substituents typically enhance lipophilicity and metabolic stability, while methyl groups may restrict conformational flexibility .
Linker Chain: Unlike compound 8, which uses a butyl chain to connect benzothiazole to piperazine, the target compound directly attaches the piperazine moiety.
Salt Form : Hydrochloride salts (e.g., compound 8 HCl) exhibit higher melting points than free bases, suggesting improved crystallinity and stability, a trait likely shared by the target compound .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs like compound 8 show affinity for 5HT1A and SERT. The chloro and methyl substituents may modulate receptor interactions:
- Chloro Group : Electron-withdrawing nature could enhance π-π stacking with aromatic residues in receptor binding pockets.
- Methyl Group : Steric hindrance may limit off-target interactions, improving selectivity .
Biological Activity
5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions. The compound's unique structure, which combines a benzo[d]thiazole core with a phenylpiperazine moiety, contributes to its diverse biological activities.
Molecular Information
- Molecular Formula : C19H21ClN2S
- Molecular Weight : 380.3 g/mol
- CAS Number : 1217052-94-2
Synthetic Routes
The synthesis typically involves several steps, including:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Chlorination and Methylation : Introduction of the 5-chloro and 4-methyl groups.
- Nucleophilic Substitution : Reaction with 1-phenylpiperazine under basic conditions to form the final product .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. It may function as an antagonist or agonist, influencing neuronal signaling pathways which are critical for treating conditions like anxiety and depression .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities:
Anticancer Activity
In studies evaluating cytotoxic effects against various cancer cell lines, the compound displayed promising results:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia).
- IC50 Values : Demonstrated cytotoxicity with IC50 values ranging from 0.65 µM to 2.78 µM against MCF-7, indicating potent anticancer properties .
Neuropharmacological Effects
The compound has been investigated for its potential in treating neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural characteristics, the unique combination of the benzo[d]thiazole core and phenylpiperazine group in this compound enhances its pharmacological profile.
| Compound Name | Structure Type | Notable Activity | IC50 (µM) |
|---|---|---|---|
| This Compound | Benzo[d]thiazole | Anticancer | 0.65 - 2.78 |
| Compound A | Benzo[d]imidazole | Antidepressant | 1.00 - 3.00 |
| Compound B | Pyrimidine | Acetylcholinesterase Inhibitor | 2.70 |
Case Study: Anticancer Properties
In a recent study, researchers synthesized a series of compounds based on benzo[d]thiazole derivatives and evaluated their anticancer activities against several cell lines. The findings indicated that derivatives similar to this compound showed higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin .
Research Findings
- Inhibition of Acetylcholinesterase : Compounds similar in structure have been shown to effectively inhibit acetylcholinesterase, suggesting potential applications in treating cognitive disorders associated with Alzheimer's disease .
- Cytotoxic Mechanisms : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, highlighting their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by introduction of the 4-phenylpiperazine moiety. Key steps include:
- Core formation : React 2-amino-4-methyl-5-chlorobenzo[d]thiazole with thioglycolic acid under reflux to generate the thiazole ring .
- Piperazine coupling : Use nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach 4-phenylpiperazine. For example, react the benzothiazole intermediate with 1-phenylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C .
- Optimization : Adjust solvent polarity (e.g., 1,4-dioxane vs. DMF), temperature (80–120°C), and catalyst loading to improve yield. Monitor reactions via TLC or HPLC .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For example, the 4-phenylpiperazine protons appear as multiplets at δ 2.50–2.57 ppm, while the benzothiazole methyl group resonates near δ 2.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight.
- HPLC-Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between NH and thiazole nitrogen) .
Q. How should researchers design in vitro cytotoxicity assays to evaluate its anticancer potential?
Methodological Answer:
- Cell line selection : Test against diverse cancer types (e.g., MCF-7 for breast cancer, HEPG-2 for liver cancer) and include normal fibroblast controls (e.g., WI-38) to assess selectivity .
- Protocol :
- Culture cells in RPMI-1640 medium with 5% FBS at 37°C/5% CO₂.
- Treat with the compound (0.1–100 µM) for 48–72 hours.
- Use the SRB assay to quantify cell viability. Normalize data against DMSO controls (≤0.5% v/v) .
- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare potency to reference agents like CHS-828 .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
Methodological Answer: Discrepancies may arise due to variations in:
- Cellular uptake : Measure intracellular drug concentrations via LC-MS/MS to rule out permeability issues.
- Metabolic activation : Test metabolites (e.g., via liver microsomes) for activity.
- Target expression : Use qPCR or Western blot to correlate cytotoxicity with expression levels of proposed targets (e.g., PFOR enzyme inhibition, as seen in benzothiazole analogs) .
- Statistical rigor : Apply ANOVA with post-hoc tests to ensure reproducibility across ≥3 independent experiments .
Q. What strategies enhance the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents like PEG300 (30%) + Tween 80 (5%) or SBE-β-CD (10%) in saline to achieve solubility >3.33 mg/mL. Avoid DMSO for in vivo use due to toxicity .
- Stability testing : Store lyophilized powder at -20°C (3-year stability). For solutions, assess degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24 hours .
- Prodrug approaches : Introduce phosphate or ester groups to improve aqueous solubility, with enzymatic cleavage in target tissues .
Q. How can researchers explore the role of the 4-phenylpiperazine moiety in target binding and selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified piperazine substituents (e.g., 4-methylpiperazine, 4-fluorophenylpiperazine) and compare IC₅₀ values .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) into receptors like serotonin 5-HT₁A or dopamine D₂, where piperazine derivatives show affinity. Validate with mutagenesis studies .
- Radioligand binding assays : Use -labeled compound to measure binding affinity (Kd) and selectivity across receptor panels .
Q. How to address discrepancies in pharmacokinetic (PK) profiles between rodent and human models?
Methodological Answer:
- Microsomal stability : Compare metabolic clearance in human vs. rat liver microsomes. Identify major metabolites via LC-MS/MS .
- Allometric scaling : Adjust doses based on body surface area (e.g., human equivalent dose = rodent dose × (human weight/rodent weight)) .
- Toxicokinetics : Monitor plasma concentrations and organ toxicity in repeated-dose studies (e.g., 28-day rat trial) to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
